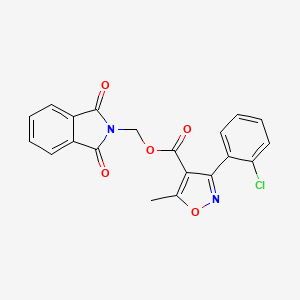

(1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Mosquito Larvicidal Activity

Research has demonstrated the potential of compounds related to (1,3-Dioxoisoindolin-2-yl)methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate in antimicrobial and mosquito larvicidal applications. For instance, compounds synthesized through a Biginelli reaction process, involving similar structural components, exhibited significant antibacterial and antifungal activities. Additionally, some of these compounds showed lethal effects on mosquito larvae, particularly Culex quinquefasciatus (Rajanarendar et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been examined, revealing that the 1,3-dioxoisoindolin-2-yl unit tends to be planar and oriented at specific angles to other molecular groups. This structural information is critical for understanding the compound's interactions and potential applications in various fields of research (Raza et al., 2009).

Bioactivation Pathway Study

Studies have explored the bioactivation pathways of compounds containing isoxazole rings, particularly focusing on the enzyme-catalyzed cleavage and the formation of various derivatives in human liver microsomes. This research is significant in understanding how these compounds are metabolized and their potential therapeutic applications (Yu et al., 2011).

Synthesis and Biological Activity

The synthesis and biological activity of various derivatives, including those containing the 1,3-dioxoisoindolin-2-yl unit, have been studied extensively. These derivatives show promising antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Patel & Dhameliya, 2010).

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been found to inhibit cell cycle progression , which could potentially lead to the death of cancer cells.

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways may include those involved in inflammation, viral replication, cancer progression, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Pharmacokinetics

It is known that isoindoline-1,3-dione (phthalimide) derivatives, which share a similar structure with this compound, are neutral and hydrophobic, allowing them to pass through living membranes in vivo . This suggests that the compound may have good bioavailability.

Result of Action

One study found that a phthalimido-thiazolidine-2-4-dione derivative exhibited antiproliferative activity against several cancer cell lines, reduced the ability to form new clones, induced arrest in the s phase of the cell cycle, and induced necrosis and apoptosis . This suggests that this compound may have similar effects.

Propiedades

IUPAC Name |

(1,3-dioxoisoindol-2-yl)methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5/c1-11-16(17(22-28-11)14-8-4-5-9-15(14)21)20(26)27-10-23-18(24)12-6-2-3-7-13(12)19(23)25/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSIVDPGJLDCFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)

![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)

![6-(3-ethoxypropyl)-4-(3-methylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2871189.png)

![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2871193.png)

![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)